molecular formula C27H25ClN2O8 B2528550 methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 486452-88-4

methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

Cat. No.: B2528550
CAS No.: 486452-88-4
M. Wt: 540.95
InChI Key: ODFRYYGVHGNSQT-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Studies on structurally related compounds emphasize the development of novel synthetic methodologies. For instance, Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting techniques that could potentially apply to the synthesis of methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate (Kovalenko et al., 2019).

Structural Analyses

The structural analysis of related compounds, like the work by Fotie et al. (2014), who determined the crystal structure of methyl 3,4,5-trimethoxybenzoate derivatives, provides a foundation for understanding the physical and chemical properties of complex organic compounds. Such studies could guide the characterization of "this compound" (Fotie et al., 2014).

Potential Applications in Material Science

Research on related compounds also explores their potential applications in material science, such as corrosion inhibitors. Rbaa et al. (2019) investigated two new 8-hydroxyquinoline derivatives for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid, indicating that similar compounds, including "this compound," might have similar applications (Rbaa et al., 2019).

Catalysis and Organic Transformations

The study of compounds with complex heterocyclic structures is crucial for catalysis and organic transformations. For example, Bernando et al. (2015) described the catalytic activity of oxo-rhenium complexes with heterocyclic ligands in the reduction of aldehydes, illustrating the role that structurally related compounds could play in facilitating chemical reactions (Bernando et al., 2015).

Properties

IUPAC Name

methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(28)6-9-22(21)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRYYGVHGNSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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